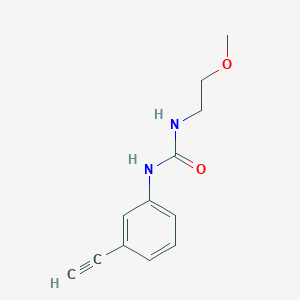![molecular formula C12H18N4 B1531197 [2-(3-イソブチル-3H-イミダゾ[4,5-b]ピリジン-2-イル)エチル]アミン CAS No. 1242996-56-0](/img/structure/B1531197.png)
[2-(3-イソブチル-3H-イミダゾ[4,5-b]ピリジン-2-イル)エチル]アミン
説明
[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is a useful research compound. Its molecular formula is C12H18N4 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
材料科学
イミダゾ[4,5-b]ピリジン誘導体は、特にオプトエレクトロニクスデバイスとセンサーの開発において、その発光特性により材料科学において大きな可能性を示しています .
製薬分野
これらの化合物は、抗がん剤としての可能性について精力的に研究されています。 これらの化合物は、さまざまなヒトがん細胞株に対して試験されており、がん細胞の増殖を阻害する有望な結果を示しています .
抗がん活性
特に、いくつかの誘導体は合成され、前立腺がん、肺がん、子宮頸がんなどのヒトがん細胞株に対する抗増殖活性を評価されています .
化学合成
イミダゾ[4,5-b]ピリジンの前駆体である2,3-ジアミノピリジン誘導体は、化学合成プロセスにおいて重要であり、研究目的で市販されています .
抗菌剤
イミダゾ[4,5-b]ピリジン構造は、BacillusやStaphylococcus aureusなどの細菌に対して有効性を示す抗菌剤に組み込まれています .
作用機序
Target of Action
The compound “[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine” has been identified to interact with several targets. It has been found to inhibit intracellular Akt activation and its downstream target (PRAS40) in vitro . It also shows inhibitory activity against nitric oxide synthases, particularly the inducible isoform (iNOS) .
Mode of Action
The compound interacts with its targets, leading to a series of changes. For instance, it inhibits the activation of Akt, a protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration . It also inhibits nitric oxide synthases, enzymes responsible for the production of nitric oxide, a key cellular signaling molecule .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting Akt activation, it can influence pathways related to cell survival and growth . The inhibition of nitric oxide synthases can affect nitric oxide production and thus impact various physiological processes, including neurotransmission, immune defense, and regulation of cell death .
Pharmacokinetics
In vivo studies with similar compounds have shown effective inhibition of the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice .
Result of Action
The inhibition of Akt activation and nitric oxide synthases by the compound can lead to a variety of cellular effects. For example, it can affect cell survival, growth, and proliferation, as well as influence neurotransmission and immune responses .
生化学分析
Biochemical Properties
[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA A receptors, acting as a positive allosteric modulator . This interaction enhances the inhibitory effects of GABA, leading to increased neuronal inhibition. Additionally, [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine has been found to inhibit aromatase, an enzyme involved in estrogen biosynthesis . This inhibition can have significant implications in the treatment of estrogen-dependent cancers.
Cellular Effects
The effects of [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the JAK/STAT-3 signaling pathway, which is involved in cell proliferation and survival . By modulating this pathway, [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine can influence cell growth and apoptosis. Furthermore, it has been shown to alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine exerts its effects through various binding interactions with biomolecules. It binds to GABA A receptors, enhancing their activity and leading to increased neuronal inhibition . Additionally, it inhibits aromatase by binding to its active site, preventing the conversion of androgens to estrogens . This inhibition can reduce estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers. Moreover, [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine has been found to modulate the activity of enzymes involved in carbohydrate metabolism, further influencing cellular metabolic processes .
Temporal Effects in Laboratory Settings
The temporal effects of [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine in laboratory settings have been studied extensively. It has been observed that the compound is relatively stable under standard laboratory conditions . Over time, it can undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine can result in changes in cellular function, including alterations in cell signaling pathways and gene expression . These changes can have significant implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing neuronal inhibition and reducing estrogen levels . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further influence cellular processes and metabolic flux. Additionally, [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine has been found to affect metabolite levels, including those involved in carbohydrate and lipid metabolism .
Transport and Distribution
The transport and distribution of [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine within cells and tissues are mediated by various transporters and binding proteins. It has been observed to interact with transporters involved in its uptake and efflux, influencing its localization and accumulation within cells . Additionally, binding proteins can affect its distribution within tissues, leading to variations in its concentration across different cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is essential for its activity and function. It has been found to localize to specific cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its activity and interactions with other biomolecules . For instance, its localization to the nucleus can affect gene expression by modulating transcription factors and other nuclear proteins .
特性
IUPAC Name |
2-[3-(2-methylpropyl)imidazo[4,5-b]pyridin-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-9(2)8-16-11(5-6-13)15-10-4-3-7-14-12(10)16/h3-4,7,9H,5-6,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVPKBBILSUQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C1N=CC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride](/img/structure/B1531114.png)

![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1531118.png)


![[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B1531123.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1531124.png)
![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/structure/B1531125.png)






